Nmi 8739

Description

NMI 8739 as an Amine Conjugate of Docosahexaenoic Acid and Dopamine (B1211576)

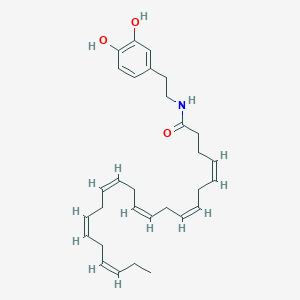

This compound is characterized as an amine conjugate formed by the linkage of docosahexaenoic acid (DHA) and the neurotransmitter dopamine. This conjugation creates a hybrid molecule, combining the lipophilic properties of DHA, an omega-3 polyunsaturated fatty acid, with the neuroactivity of dopamine adooq.commedchemexpress.comcaymanchem.com. This structural modification is central to its research interest, particularly concerning its interaction with biological membranes and transport mechanisms. The chemical structure of this compound is formally described as N-[2-(3,4-dihydroxyphenyl)ethyl]-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide caymanchem.com. It is also known by synonyms such as DHA-DA conjugate and n-docosahexaenoyl dopamine caymanchem.comnih.gov.

Significance of Blood-Brain Barrier Penetration for Neuroactive Compounds

The blood-brain barrier (BBB) represents a significant physiological obstacle for the delivery of many potential therapeutic agents to the CNS. This highly selective barrier regulates the passage of substances from the bloodstream into the brain, protecting the delicate neural environment researchgate.net. For neuroactive compounds like dopamine, which exhibit limited permeability across the BBB, strategies to enhance their brain uptake are crucial for their therapeutic application in neurological conditions researchgate.netresearchgate.net. The conjugation of neuroactive molecules to lipid carriers, such as fatty acids, is a research approach explored to facilitate their transport across the BBB, often leveraging existing lipid transport mechanisms researchgate.netresearchgate.netnih.gov. Research indicates that fatty acids with varying chain lengths and degrees of unsaturation can influence the transport of dopamine to the brain, with DHA showing potential as a carrier researchgate.netresearchgate.netnih.gov.

Overview of Dopamine D2 Autoreceptor Agonism in Neurological Research

Dopamine D2 autoreceptors are a subtype of dopamine receptors located on the presynaptic terminals of dopaminergic neurons. Their primary function is to regulate dopamine synthesis and release through a negative feedback mechanism. Agonists of D2 autoreceptors can reduce the activity of dopaminergic neurons, leading to a decrease in dopamine release adooq.comdcchemicals.com. This regulatory role makes D2 autoreceptors a target of interest in neurological research, particularly in conditions associated with dysregulated dopamine neurotransmission. This compound has been identified as a dopamine D2 autoreceptor agonist adooq.commedchemexpress.commedchemexpress.comtargetmol.cn. Research into D2 autoreceptor agonists contributes to understanding dopamine system regulation and exploring potential therapeutic avenues for disorders involving dopamine imbalance.

Research findings have explored the activity of this compound in various experimental models. Studies have shown that this compound can reduce nitric oxide (NO) production and suppress the release of pro-inflammatory cytokines such as CCL-20, MCP-1, and IL-6 in activated macrophages and microglial cells medchemexpress.comcaymanchem.commedchemexpress.comtargetmol.cn. For instance, research indicates a concentration-dependent suppression of PGE2 production by this compound medchemexpress.commedchemexpress.com. At a concentration of 100 nM, this compound showed a 25.3% reduction in PGE2, while a 1 µM concentration resulted in a 75% reduction medchemexpress.commedchemexpress.com. Furthermore, 2 µM this compound significantly inhibited IL-6 and CCL-20 release, by up to 49% and 37%, respectively medchemexpress.commedchemexpress.com.

The ability of this compound to penetrate the blood-brain barrier has been investigated, suggesting that the DHA component may facilitate its transport into the brain researchgate.netresearchgate.netnih.gov. Studies in mice demonstrated that this compound was actively transported into the brain following intraperitoneal administration, leading to a reduction in general locomotor activity caymanchem.comnih.gov. Early research also explored the effects of this compound on appetite in animal models researchgate.netresearchgate.netnih.govpatsnap.com.

The following table summarizes some reported in vitro findings regarding this compound's effects on inflammatory markers:

| Substance Measured | This compound Concentration | Reported Effect | Reference |

| Nitric Oxide (NO) | Not specified | Reduction | medchemexpress.comcaymanchem.commedchemexpress.comtargetmol.cn |

| CCL-20 | Concentration-dependent | Suppression | medchemexpress.comcaymanchem.commedchemexpress.comtargetmol.cn |

| MCP-1 | Concentration-dependent | Suppression | medchemexpress.comcaymanchem.commedchemexpress.comtargetmol.cn |

| IL-6 | Concentration-dependent | Suppression | medchemexpress.comcaymanchem.commedchemexpress.comtargetmol.cn |

| PGE2 | 100 nM | 25.3% Reduction | medchemexpress.commedchemexpress.com |

| PGE2 | 1 µM | 75% Reduction | medchemexpress.commedchemexpress.com |

| IL-6 | 2 µM | Up to 49% Inhibition | medchemexpress.commedchemexpress.com |

| CCL-20 | 2 µM | Up to 37% Inhibition | medchemexpress.commedchemexpress.com |

Note: The interactivity of the data table is a simulated representation based on the provided text.

Further research has investigated the pharmacokinetics and brain penetration of this compound and structurally related fatty acid amides, indicating their ability to cross the BBB nih.govacs.org.

Structure

2D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJMZRVSTICUKC-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129024-87-9 | |

| Record name | Nmi 8739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Derivatization of Nmi 8739

Synthetic Pathways for N-Docosahexaenoyl Dopamine (B1211576)

The formation of the amide linkage between a fatty acid and a neurotransmitter like dopamine can be achieved through various chemical and enzymatic methods.

Chemical conjugation typically involves activating the carboxyl group of the fatty acid or the amino group of the neurotransmitter to facilitate amide bond formation. Standard coupling reagents used in peptide synthesis or other amidation reactions can be employed. However, the presence of the catechol group in dopamine complicates these reactions.

Enzymatic synthesis offers an alternative approach. For instance, lipase-catalyzed N-acylation methods have been reported for the synthesis of N-docosahexaenoyl dopamine. This method involves incubating docosahexaenoic acid, dopamine hydrochloride, and a base (such as triethylamine) in an organic solvent with a lipase (B570770) enzyme acting as the catalyst. acs.orgmdpi.com This approach can offer advantages in terms of regioselectivity and milder reaction conditions compared to some chemical methods.

The catechol moiety of dopamine, with its two hydroxyl groups, is highly susceptible to oxidation, especially under basic conditions, leading to the formation of dopamine quinone and subsequent polymerization or side reactions. nih.gov To prevent these undesirable reactions during the conjugation step, protection of the catechol group is often required.

Acetonide protection is a common strategy for protecting vicinal diols like the catechol group of dopamine. This involves reacting the catechol with acetone (B3395972) or its ketal derivative, such as 2,2-dimethoxypropane (B42991) (DMP), in the presence of an acid catalyst to form a cyclic acetonide. nih.govgoogle.comresearchgate.netmdpi.com

However, direct acetonide protection of dopamine can be problematic due to the potential for Pictet-Spengler condensations. Dopamine, being a beta-phenylamine, can react with aldehydes or ketones used in the protection step to form tetrahydroisoquinolines as side products. nih.govgoogle.comresearchgate.netmsu.edu

An efficient method to overcome this involves pre-protecting the amino group of dopamine before attempting acetonide formation. nih.govresearchgate.netnih.gov This initial protection of the amine prevents the unwanted Pictet-Spengler reaction, allowing for successful acetonide formation on the catechol moiety.

To enable efficient acetonide protection of the catechol, various N-protective groups can be employed to temporarily mask the amino group of dopamine. Studies have shown that groups like phthaloyl (Phth), Fmoc (9H-fluoren-9-ylmethoxycarbonyl), and trifluoroacetyl (TFA) are suitable for this purpose. nih.govgoogle.comresearchgate.netmdpi.comnih.govrsc.orgresearchgate.net

For example, the phthaloyl group can be introduced to dopamine using N-carbethoxyphthalimide. nih.govgoogle.com Once the amino group is protected, the acetonide can be formed by reacting the N-protected dopamine with 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). nih.govresearchgate.netnih.govresearchgate.net After successful acetonide formation and the subsequent fatty acid conjugation, the N-protective group can be removed under appropriate conditions. The acetonide group is typically removed under acidic conditions. mdpi.comrsc.org

It is important to note that not all N-protective groups are suitable. For instance, Boc (tert-butyloxycarbonyl) protection of dopamine has been shown to lead to isoquinoline (B145761) products under conditions used for acetonide formation. researchgate.netnih.gov

Optimizing the synthetic route for NMI 8739 involves selecting appropriate protective groups and reaction conditions to maximize the yield and purity of the final product. The use of orthogonal protecting groups, which can be removed independently under different conditions, is crucial for a successful multi-step synthesis. mdpi.com

By effectively protecting the amino group, the acetonide protection of the catechol can proceed with higher yields and fewer side products. nih.govresearchgate.netnih.govresearchgate.net Subsequent coupling with DHA and deprotection steps must also be optimized to maintain high purity. Chromatographic purification techniques, such as RP-HPLC, are often employed to obtain highly pure this compound. nih.govrsc.org

Strategies for Catechol Protection during Synthesis

Acetonide Protection Approaches to Prevent Side Reactions

Structure-Activity Relationship (SAR) Studies of Related N-Acyl Dopamine Analogues

N-acyl dopamines are a class of endogenous lipids formed by the conjugation of fatty acids to dopamine. jst.go.jpnih.govmdpi.comcaymanchem.com Structure-activity relationship (SAR) studies on N-acyl dopamine analogues aim to understand how modifications to the fatty acid chain or the dopamine moiety affect their biological activities.

These studies have explored the impact of varying fatty acid chain lengths and degrees of unsaturation on the activity of N-acyl dopamines at targets such as transient receptor potential vanilloid type 1 (TRPV1) channels and their anti-inflammatory properties. jst.go.jpnih.gov Research indicates that the presence of an intact catechol structure is often obligatory for certain activities, such as the inhibition of VCAM-1 and the induction of HO-1 expression, although exceptions exist depending on the specific analogue and activity being studied. nih.gov The length and structure of the N-acyl group also play a significant role in determining the potency and specific biological effects of these compounds. nih.govacs.org

Impact of Fatty Acid Chain Length and Unsaturation on Activity

Research into the activity of this compound and related compounds highlights the significant impact of the fatty acid chain's characteristics, specifically its length and degree of unsaturation. Studies synthesizing dopaminergic compounds for investigating blood-brain barrier transport utilized fatty acids ranging from 2 to 22 carbon atoms in length with 0 to 6 double bonds. nih.gov Docosahexaenoic acid (C22:6), the fatty acid component of this compound, was found to be the most active carrier among those tested, significantly increasing dopamine uptake across the blood-brain barrier. nih.gov

The degree of unsaturation in fatty acid chains is known to influence the properties and biological activities of lipids and their conjugates. core.ac.uk For N-acyl amino acids, which share structural similarities with this compound, the lipid tail's characteristics, including chain length and double bonds, are crucial for their activity. researchgate.net For instance, oleic acid tails (C18:1) have been shown to impart optimal inhibitory activity to N-acyl amino acids with glycine (B1666218) head groups in the context of glycine transporter inhibition. nih.govacs.org This suggests a specific requirement for certain chain lengths and unsaturation patterns for optimal interaction with biological targets.

While specific comparative data on the activity of this compound analogues with varied fatty acid chain lengths and unsaturation is not provided in detail across the search results, the emphasis on DHA (C22:6) as the most active carrier in the initial study of this compound suggests a preference for longer, highly unsaturated chains for the observed effects. nih.gov

Influence of Amino Acid Head Groups in Analogues

The influence of the head group on the activity of N-acyl amino acid analogues, which are structurally related to this compound (where dopamine serves as the head group), has been investigated. In studies focusing on glycine transporter inhibitors, conjugating an oleoyl (B10858665) tail to various amino acid head groups revealed that the nature of the amino acid significantly impacts activity. nih.govacs.org

For N-acyl amino acids with an oleoyl tail, analogues with L-configuration head groups generally showed inhibitory activity against GlyT2. nih.govresearchgate.net However, the potency varied considerably depending on the specific amino acid. For example, compounds with small aliphatic side chains like L-Alanine (L-Ala) and L-Valine (L-Val) exhibited weaker inhibition compared to analogues with bulkier groups, such as the iso-butyl group in the L-Leucine (L-Leu) analogue, which demonstrated a notable improvement in potency. nih.govresearchgate.net

Pharmacological Characterization of Nmi 8739

Agonistic Activity at Dopamine (B1211576) Receptors

Research indicates that NMI 8739 acts as an agonist at dopamine receptors. mpg.debmrb.ionih.govnih.govguidetopharmacology.orghodoodo.comdcchemicals.comfishersci.atchembk.comadooq.com

Specific Agonism of Dopamine D2 Autoreceptors

This compound is specifically described as a dopamine D2 autoreceptor agonist. mpg.debmrb.ionih.govnih.govguidetopharmacology.orghodoodo.comdcchemicals.comfishersci.atchembk.comadooq.com Dopamine autoreceptors, including the D2 subtype, are located on presynaptic dopaminergic neurons and regulate dopamine synthesis and release through negative feedback mechanisms. wikipedia.org Agonism at these receptors typically leads to a decrease in dopamine release. wikipedia.org

Differentiation from Postsynaptic Dopamine Receptor Interactions

While this compound is characterized as a D2 autoreceptor agonist, the available information in the search results does not provide detailed data from research findings that specifically differentiate its activity at D2 autoreceptors from its potential interactions with postsynaptic dopamine receptors.

Central Nervous System Penetration and Transport Mechanisms

This compound's structure as a conjugate suggests mechanisms facilitating its transport, particularly across the blood-brain barrier (BBB).

Docosahexaenoic Acid as a Carrier for Brain Uptake

This compound is an amine conjugate of docosahexaenoic acid (DHA) and dopamine. mpg.debmrb.ionih.govnih.govguidetopharmacology.orghodoodo.comdcchemicals.comfishersci.atchembk.comadooq.com DHA is a long-chain omega-3 polyunsaturated fatty acid that is abundant in the brain and retina and is known to be transported across the blood-brain barrier. guidetopharmacology.orglipidmaps.orguni.luctdbase.org The conjugation of dopamine to DHA in this compound is suggested to utilize DHA as a carrier to facilitate its uptake into the brain. mpg.debmrb.ionih.govnih.govguidetopharmacology.orghodoodo.comdcchemicals.comfishersci.atchembk.comadooq.com

Mechanisms of Active Transport Across the Blood-Brain Barrier

The conjugation with DHA suggests a potential mechanism for transport across the blood-brain barrier. mpg.debmrb.ionih.govnih.govguidetopharmacology.orghodoodo.comdcchemicals.comfishersci.atchembk.comadooq.com DHA is known to cross the BBB, likely involving specific transport systems for fatty acids. However, the precise active transport mechanisms by which the this compound conjugate crosses the blood-brain barrier are not detailed in the provided search results.

Molecular Mechanisms of Action

Receptor-Ligand Interactions and Binding Dynamics

NMI 8739 is characterized by its interaction with dopamine (B1211576) receptors, specifically the dopamine D2 autoreceptor. medchemexpress.comadooq.com Its structure, being a conjugate of DHA and dopamine, suggests potential for engaging with biological targets.

This compound is described as a dopamine D2 autoreceptor agonist. medchemexpress.comadooq.com Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are known to have both orthosteric binding sites, where endogenous ligands like dopamine typically bind, and potential allosteric sites that can modulate receptor activity. wikipedia.orgnih.govmdpi.comresearchgate.netmdpi.com While the precise binding dynamics of this compound (whether it is a pure orthosteric agonist or also involves allosteric modulation) are not explicitly detailed in the provided search results, its classification as an agonist suggests primary interaction with the orthosteric site, mimicking the action of dopamine at the D2 autoreceptor. medchemexpress.comadooq.com Agonists typically bind to and activate the receptor. wikipedia.org

Research into compounds structurally related to this compound, such as DHA-dopamine conjugates, has explored their potential interactions with other targets, including glycine (B1666218) transporters. nih.govacs.org this compound (identified as DHA-dopamine) has been used as a reference compound in studies investigating the brain permeability of N-acyl amino acids designed as glycine transporter 2 (GlyT2) inhibitors. nih.govacs.org These studies indicate that structurally related fatty acid amides like this compound are permeable to the blood-brain barrier. nih.govacs.org However, the provided information does not explicitly state that this compound itself significantly inhibits glycine transporters; rather, it highlights its structural class and permeability in the context of research on GlyT2 inhibitors. nih.govacs.org Glycine transporters, such as GlyT1 and GlyT2, are involved in regulating extracellular glycine concentrations, affecting glycinergic and potentially glutamatergic neurotransmission. nih.govnih.govilae.org

Allosteric Modulation or Orthosteric Binding at D2 Autoreceptors

Intracellular Signaling Cascades Modulated by this compound

As a dopamine D2 autoreceptor agonist, this compound is involved in modulating intracellular signaling cascades downstream of GPCR activation. medchemexpress.comadooq.commedchemexpress.comadooq.com

Dopamine D2 receptors are members of the GPCR superfamily and are primarily coupled to Gi/Go proteins. wikipedia.org Activation of Gi/Go proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This modulation of the adenylyl cyclase/cAMP pathway is a key intracellular signaling cascade affected by D2 receptor agonists like this compound. wikipedia.org The interaction of this compound with D2 autoreceptors thus influences neuronal signaling pathways regulated by these receptors. medchemexpress.comadooq.commedchemexpress.comadooq.com

Enzymatic Pathways and Molecular Targets

Beyond receptor interactions, this compound has also been shown to modulate enzymatic activity, particularly within inflammatory pathways.

This compound has demonstrated the ability to suppress the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. medchemexpress.cominvivochem.cnmedchemexpress.com PGE2 is a key pro-inflammatory mediator produced by the enzyme cyclooxygenase-2 (COX-2). researchgate.netnih.govmums.ac.ir The concentration-dependent suppression of PGE2 release by this compound indicates that it modulates COX-2 activity. medchemexpress.cominvivochem.cnmedchemexpress.com This modulation contributes to the observed reduction in other inflammatory markers such as nitric oxide (NO), CCL-20, MCP-1, and IL-6 in these cells. medchemexpress.cominvivochem.cnmedchemexpress.com COX-2 is an inducible enzyme upregulated during inflammation and plays a significant role in the synthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.netnih.govmums.ac.irnih.govfrontiersin.org

Data Table: Suppression of PGE2 Release by this compound in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound | Reduction in PGE2 Production |

| 100 nM | 25.3% |

| 1 μM | 75% |

This data illustrates the concentration-dependent effect of this compound on a key product of COX-2 activity. medchemexpress.cominvivochem.cnmedchemexpress.com

Impact on Nitric Oxide Synthase Pathways

Research indicates that this compound, also known as N-docosahexaenoyl dopamine, influences nitric oxide (NO) production, particularly in the context of inflammatory responses. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that this compound reduces the production of nitric oxide medchemexpress.commedchemexpress.cominvivochem.cncaymanchem.com.

The mechanism by which this compound attenuates NO production in these activated immune cells appears to involve the modulation of inflammatory mediators. Specifically, this compound has been shown to suppress the production of several inflammatory markers, including nitric oxide, interleukine-6 (IL-6), CCL20, MCP-1, and prostaglandin E2 (PGE2) in LPS-stimulated macrophages and microglial cells caymanchem.com. One proposed pathway for this effect involves the attenuation of LPS-induced activation via COX-2 caymanchem.com.

Detailed research findings highlight a concentration-dependent effect of this compound on NO production in LPS-stimulated RAW264.7 macrophages. At varying concentrations, this compound elicits a suppressive effect on NO release medchemexpress.cominvivochem.cn.

| Concentration of this compound | Reduction in PGE2 Production (RAW264.7 macrophages) |

| 100 nM | 25.3% |

| 1 µM | 75% |

While the primary focus of the impact on NOS pathways in the available literature centers on inducible nitric oxide synthase (iNOS) activity in the context of inflammation in macrophages, the precise molecular interactions with the different NOS isoforms (neuronal NOS (nNOS), endothelial NOS (eNOS), and iNOS) at a broader level require further detailed investigation patsnap.com. The observed reduction in NO production in stimulated macrophages suggests an inhibitory or modulatory effect on the enzymatic activity or expression of iNOS, which is typically upregulated during inflammatory conditions patsnap.com.

In Vitro Biological Studies of Nmi 8739

Cellular Models for Investigating NMI 8739 Activity

In vitro research on this compound has primarily utilized established cell lines that serve as models for immune and inflammatory processes. These models allow for controlled investigation into the compound's direct effects on cellular activation and the release of inflammatory mediators.

Applications in Macrophage Cell Lines (e.g., RAW264.7)

A significant portion of the in vitro studies on this compound has been conducted using macrophage cell lines, notably the RAW264.7 murine macrophage cell line. nih.govnih.govguidetopharmacology.orgciteab.com Macrophages are crucial components of the innate immune system and play a key role in initiating and resolving inflammation. Stimulating RAW264.7 cells with agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces an inflammatory response characterized by the production and release of various pro-inflammatory molecules. mdpi.com This activated state of macrophages in culture provides a relevant model to evaluate the anti-inflammatory potential of compounds like this compound.

Studies in Microglial Cell Activation Models

Beyond macrophage models, this compound has also been investigated for its effects on microglial cell activation. wikipedia.orgfishersci.ca Microglia are the primary immune cells of the central nervous system (CNS), and their activation is implicated in neuroinflammation and various neurological disorders. Similar to macrophages, microglia can be activated by inflammatory stimuli such as LPS. Studies using microglial cell activation models allow researchers to assess the potential of this compound to modulate neuroinflammatory responses.

Immunomodulatory and Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses notable immunomodulatory and anti-inflammatory effects in activated immune cells, particularly in the context of LPS-induced inflammation. These effects are characterized by the suppression of key inflammatory mediators.

Inhibition of Pro-inflammatory Chemokine and Cytokine Release (e.g., CCL-20, MCP-1, IL-6)

This compound has been shown to inhibit the release of several pro-inflammatory chemokines and cytokines from stimulated cells. nih.govnih.govguidetopharmacology.orgciteab.com Chemokines like CCL-20 and MCP-1 (also known as CCL2) are crucial for recruiting immune cells to sites of inflammation. uni.luguidetopharmacology.org Cytokines such as IL-6 are pleiotropic mediators involved in regulating immune responses and inflammation. uni.luresearchgate.netsemanticscholar.org In LPS-stimulated RAW264.7 macrophages, this compound elicits a concentration-dependent suppression of the release of CCL-20, MCP-1, and IL-6. nih.govnih.govguidetopharmacology.orgciteab.com Specific research findings indicate that at a concentration of 2 μM, this compound significantly inhibits the release of IL-6 and CCL-20, with reductions up to 49% and 37%, respectively. nih.govnih.govguidetopharmacology.org This inhibition of key signaling molecules involved in immune cell recruitment and activation underscores the immunomodulatory effects of this compound.

Table 1: Inhibition of Cytokine and Chemokine Release by this compound in LPS-Stimulated RAW264.7 Macrophages

| Compound | Concentration of this compound | Inhibition of Release | Reference |

| IL-6 | 2 μM | Up to 49% | nih.govnih.govguidetopharmacology.org |

| CCL-20 | 2 μM | Up to 37% | nih.govnih.govguidetopharmacology.org |

| MCP-1 | Concentration-dependent suppression observed | Not specified at a single concentration in provided text | nih.govnih.govguidetopharmacology.orgciteab.com |

Attenuation of Prostaglandin (B15479496) E2 (PGE2) Synthesis

The attenuation of prostaglandin E2 (PGE2) synthesis is another significant anti-inflammatory effect of this compound observed in vitro. nih.govnih.govguidetopharmacology.org PGE2 is a lipid mediator derived from arachidonic acid metabolism, primarily through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and subsequent prostaglandin E synthases. guidetopharmacology.orgnih.govguidetopharmacology.orguni.lu PGE2 plays a crucial role in various aspects of inflammation, including vasodilation, pain sensitization, and modulation of immune cell function. nih.govuni.lu Studies have shown that this compound concentration-dependently suppresses the production of PGE2 in stimulated cells. nih.govnih.govguidetopharmacology.org Quantitative data indicates a 25.3% reduction in PGE2 production at a concentration of 100 nM this compound and a more substantial 75% reduction at 1 μM this compound. nih.govnih.govguidetopharmacology.org This inhibition of PGE2 synthesis contributes significantly to the anti-inflammatory actions of this compound. It is also reported that this compound exhibits these immune-modulating and anti-inflammatory activities in the range of 0.1-2.5 µM in LPS-stimulated macrophages and microglial cells without affecting NF-κB activity. wikipedia.orgfishersci.ca

Table 2: Suppression of Prostaglandin E2 (PGE2) Synthesis by this compound

| Compound | Concentration of this compound | Suppression of Production | Reference |

| PGE2 | 100 nM | 25.3% | nih.govnih.govguidetopharmacology.org |

| PGE2 | 1 μM | 75% | nih.govnih.govguidetopharmacology.org |

In Vivo Biological Studies of Nmi 8739

Neuropharmacological Effects in Animal Models

Research in animal models has investigated how NMI 8739 influences the nervous system, including its impact on locomotor activity and feeding behavior.

Modulation of General Locomotor Activity

Studies have shown that this compound can modulate general locomotor activity in mice. Administration of this compound has been observed to depress general locomotor activity in a dose-dependent manner researchgate.netresearchgate.net. For instance, a dose of 5 mg/kg intraperitoneal injection in mice resulted in a 35-40% reduction in general locomotor activity caymanchem.com. The modulation of locomotor activity can be influenced by various factors and neurotransmitter systems, including the serotonergic and dopaminergic systems frontiersin.orgnih.govuni-bonn.debiorxiv.org.

Effects on Feeding Behavior and Appetite Regulation in Rodents

This compound has demonstrated effects on feeding behavior and appetite regulation in rodent models. It has been shown to suppress appetite in both Balb/c mice and Charles River rats researchgate.netresearchgate.net. At a dose of 10 mg/kg, this compound suppressed the appetite of Balb/c mice by 50% and Charles River rats by 95% researchgate.netresearchgate.net. Appetite regulation is a complex process involving various physiological and behavioral mechanisms wright.eduturkjps.orgnih.govusda.gov.

| Rodent Model | Dose (mg/kg) | Appetite Suppression (%) | Source |

| Balb/c mice | 10 | 50 | researchgate.netresearchgate.net |

| Charles River rats | 10 | 95 | researchgate.netresearchgate.net |

Evaluation of Sustained Effects and Absence of Tolerance in Long-Term Administration

Evaluation of the effects of this compound under long-term administration has been conducted. Daily administration of this compound for a three-week period did not induce tolerance researchgate.netresearchgate.net. This suggests that the compound's effects may be sustained over time without a diminishment in efficacy, which can be a consideration in long-term therapeutic approaches nih.govcore.ac.uk.

Investigations in Preclinical Disease Models

This compound has been explored in preclinical models relevant to certain disease states.

Exploration in Models Related to Dopaminergic System Dysregulation

Given its nature as a dopamine (B1211576) conjugate and a dopamine D2 autoreceptor agonist, this compound has relevance to conditions involving dopaminergic system dysregulation medchemexpress.commedchemexpress.com. The dopaminergic system plays a crucial role in various brain functions, and its dysregulation is implicated in several neurological and psychiatric disorders wikipedia.orgnih.govmdpi.comunil.chbehavioralhealth2000.com. Preclinical models are utilized to investigate compounds that modulate this system nmi.denih.govresearchgate.net.

Assessment of Anti-inflammatory Responses in Systemic and Central Compartments

This compound has been assessed for its anti-inflammatory properties in both systemic and central compartments. In vitro studies have shown that this compound can reduce nitric oxide (NO) production in LPS-stimulated macrophages medchemexpress.commedchemexpress.com. It also elicits concentration-dependent suppression of the release of inflammatory mediators such as CCL-20, MCP-1, and IL-6 in LPS-stimulated RAW264.7 macrophages medchemexpress.commedchemexpress.com. Production of PGE2 is also suppressed by this compound in a concentration-dependent manner medchemexpress.commedchemexpress.com. These findings suggest potential anti-inflammatory activity, which is relevant as inflammation, both systemic and in the central nervous system, is involved in various diseases gaucherdisease.orgoncotarget.comnih.govnih.govhopkinsmedicine.org.

| Inflammatory Marker | Effect of this compound in LPS-stimulated RAW264.7 Macrophages | Source |

| Nitric Oxide (NO) | Reduction | medchemexpress.commedchemexpress.com |

| CCL-20 | Concentration-dependent suppression | medchemexpress.commedchemexpress.com |

| MCP-1 | Concentration-dependent suppression | medchemexpress.commedchemexpress.com |

| IL-6 | Concentration-dependent suppression | medchemexpress.commedchemexpress.com |

| PGE2 | Concentration-dependent suppression | medchemexpress.commedchemexpress.com |

Advanced Research Methodologies Applied to Nmi 8739

High-Throughput Screening for Biological Activities

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly test large libraries of compounds for specific biological activities. stanford.edu While general HTS platforms and libraries are available medchemexpress.comstanford.edunih.gov, specific detailed outcomes of comprehensive HTS campaigns focused solely on NMI 8739 were not extensively detailed in the provided information. However, in vitro studies investigating the effects of this compound on inflammatory markers in LPS-stimulated RAW264.7 macrophages have been reported, which could potentially be part of a screening effort. medchemexpress.com These studies demonstrated a concentration-dependent suppression of nitric oxide (NO) production. medchemexpress.com Furthermore, this compound elicited concentration-dependent inhibition of the release of CCL-20, MCP-1, and IL-6 in these macrophages after LPS stimulation. medchemexpress.com The production of PGE2 was also suppressed in a concentration-dependent manner. medchemexpress.com

Data from in vitro studies in LPS-stimulated RAW264.7 macrophages:

| Inflammatory Marker | This compound Concentration | Effect (% Suppression/Inhibition) |

|---|---|---|

| PGE2 | 100 nM | 25.3% Suppression |

| PGE2 | 1 µM | 75% Suppression |

| IL-6 | 2 µM | Up to 49% Inhibition |

| CCL-20 | 2 µM | Up to 37% Inhibition |

| NO | Not specified | Reduced production |

Molecular Interaction Assays and Drug Target Identification Services

Molecular interaction assays and drug target identification services are crucial for elucidating how a compound exerts its effects at the molecular level. This compound has been identified as a dopamine (B1211576) D2 autoreceptor agonist. medchemexpress.eumedchemexpress.com Research has also shown that this compound interacts with specific proteins, including MAOA (Monoamine Oxidase A) and albumin, as demonstrated in protein binding experiments. nih.gov These interactions were detectable under SDS-PAGE conditions, with NMI binding to a protein band around 65kD, consistent with the predicted molecular size of monomeric MAOA. nih.gov The binding to albumin was observed as a ubiquitous background signal in studies using MAOA knock-out mice, attributed to circulating NMI bound to this blood carrier protein. nih.gov The interaction with MAOA suggests it is a major protein target for this compound. nih.gov Services for molecular interaction assays and drug target identification are available platforms used in the broader context of drug discovery. medchemexpress.eumedchemexpress.comsapient.bio

Pharmacokinetic and Brain Penetration Studies in Preclinical Species

Pharmacokinetic (PK) studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion of a compound. This compound has been described as a dopaminergic compound capable of penetrating the blood-brain barrier. invivochem.cn One study involving daily administration of NMI-8739 for a three-week period in a model did not induce tolerance and indicated the potential of the DHA carrier component for facilitating the transport of small molecules to the brain. researchgate.net General preclinical PK studies often involve administering the compound to species such as mice and rats via different routes (e.g., peroral and intravenous) to determine oral bioavailability and other PK parameters. admescope.com These studies typically involve collecting blood and tissue samples at various time points and analyzing drug concentrations using techniques like LC-MS/MS. admescope.comfrontiersin.org Key PK parameters calculated include maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), terminal half-life (T1/2), systemic clearance (CL), and volume of distribution (Vd). nih.gov Brain penetration is a critical aspect evaluated in such studies, often assessed by determining the brain-to-plasma exposure ratio. frontiersin.org

Application of Proteomics and Transcriptomics in Response to this compound

Proteomics and transcriptomics are powerful methodologies used to study the complete set of proteins and RNA molecules, respectively, within a biological system. These approaches can provide insights into the molecular changes that occur in response to a compound. While the provided search results discuss proteomics and transcriptomics in various research contexts, including the analysis of macrophage transcriptomes , serum proteomics google.com, and brain proteome changes under anoxia researchgate.net, there was no specific information found detailing the direct application of proteomics or transcriptomics studies specifically in response to treatment with this compound.

Computational Modeling for Molecular Dynamics and Ligand Docking

Computational modeling, including techniques like molecular dynamics and ligand docking, plays a significant role in modern drug discovery by providing insights into molecular interactions, conformational changes, and binding affinities in silico. Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time mdpi.comrsc.orglorentzcenter.nlaps.org, while ligand docking is used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a target protein ualberta.ca. Although computational modeling and molecular docking were mentioned in the search results in a general context nih.govnih.govmarquette.eduutad.pteartharxiv.org and in relation to other research ualberta.ca, there was no specific information found detailing the application of computational modeling, molecular dynamics simulations, or ligand docking studies specifically performed on this compound to predict its interactions or behavior.

Theoretical Frameworks and Research Implications

Role of Fatty Acid Conjugation in Enhancing Neurotransmitter Delivery

The conjugation of fatty acids to neurotransmitters, as seen in NMI 8739, is a strategy investigated for potentially enhancing the delivery of these molecules across biological barriers, particularly the blood-brain barrier (BBB) caymanchem.comresearchgate.net. The lipid component, such as docosahexaenoic acid (DHA) in the case of this compound, is hypothesized to act as a carrier, facilitating transport mechanisms that are specific to fatty acids caymanchem.com.

Studies have suggested that DHA can increase the uptake of conjugated dopamine (B1211576) into the brain researchgate.net. For instance, research involving intraperitoneal injections of DHA-DA (this compound) in mice indicated that the compound was actively transported into the brain caymanchem.com. This suggests that the DHA moiety may leverage DHA-mediated transport systems to cross the BBB, thereby delivering the conjugated dopamine into the central nervous system caymanchem.com. This theoretical framework posits that conjugating neurotransmitters to specific fatty acids could be a viable approach to overcome the limitations of the BBB, which often restricts the passage of polar molecules like dopamine.

This compound as a Model for Endocannabinoid-like Conjugates

This compound is considered an endocannabinoid-like conjugate due to its structure, which involves a fatty acid conjugated to a neurotransmitter, similar to the structural characteristics of some endocannabinoids caymanchem.comnordicbiosite.com. Endocannabinoids are lipid-based signaling molecules that play diverse roles in the body, including modulating neurotransmission. The conjugation of a fatty acid like DHA to dopamine in this compound results in a molecule with lipid-like properties, enabling it to interact with biological membranes and potentially signaling pathways in a manner analogous to endocannabinoids.

Research has explored the biological activities of this compound that align with functions sometimes associated with endocannabinoid systems, such as anti-inflammatory effects. Studies have shown that this compound can attenuate lipopolysaccharide (LPS)-induced activation of microglia and macrophages caymanchem.comnordicbiosite.com. Specifically, it has been observed to suppress the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, CCL20, MCP-1, and PGE₂ in LPS-stimulated immune cells caymanchem.commedchemexpress.comarctomsci.com. This anti-inflammatory activity, mediated in part via COX-2 in some contexts, highlights this compound's potential as a model compound for investigating the therapeutic possibilities of endocannabinoid-like conjugates caymanchem.com.

Here is a table summarizing some observed in vitro effects of this compound on inflammatory markers:

| Inflammatory Marker | Effect of this compound (In Vitro, LPS-stimulated cells) | Reference |

| Nitric Oxide (NO) | Reduced production | medchemexpress.comarctomsci.com |

| IL-6 | Concentration-dependent suppression | medchemexpress.comarctomsci.com |

| CCL20 | Concentration-dependent suppression | medchemexpress.comarctomsci.com |

| MCP-1 | Concentration-dependent suppression | medchemexpress.comarctomsci.com |

| PGE₂ | Concentration-dependent suppression | medchemexpress.comarctomsci.com |

Implications for Modulating Dopaminergic Autoreceptor Feedback Loops

This compound has been identified as a dopamine D₂ autoreceptor agonist nordicbiosite.commedchemexpress.comarctomsci.comfishersci.co.ukadooq.com. Dopamine autoreceptors, primarily of the D₂ subtype, are located on the terminals and somatodendritic regions of dopaminergic neurons nih.govresearchgate.net. They play a critical role in regulating dopamine synthesis, release, and neuronal firing through a negative feedback mechanism nih.govresearchgate.net. When dopamine binds to these autoreceptors, it inhibits the activity of the dopaminergic neuron, thereby reducing further dopamine release nih.govresearchgate.net.

Future Research Directions for Nmi 8739

Detailed Elucidation of Specific Cellular and Subcellular Targets Beyond Canonical Receptors

While NMI 8739 has been noted as a dopamine (B1211576) D2 autoreceptor agonist in in vitro studies invivochem.cn, the full spectrum of its cellular and subcellular interactions warrants further detailed investigation. Research in RAW264.7 macrophages demonstrated that this compound attenuated the production of inflammatory mediators such as nitric oxide (NO), CCL-20, MCP-1, and IL-6 following LPS stimulation, alongside inhibiting PGE2 production in a concentration-dependent manner. invivochem.cn These observed effects on inflammatory pathways suggest potential interactions or signaling cascades that may extend beyond the classical understanding of dopamine receptor activation in different cell types and contexts.

Future research should aim to precisely identify the specific cellular and subcellular locations where this compound exerts its effects, particularly in non-neuronal cells where its anti-inflammatory properties have been observed. invivochem.cn Given its structure as a fatty acid conjugate, investigations into its interaction with lipid rafts, cell membranes, or intracellular organelles could reveal novel mechanisms. Furthermore, exploring potential engagement with fatty acid receptors, endocannabinoid system components (considering its structural relation to anandamide (B1667382) acs.orgnih.gov), or other non-canonical signaling pathways could provide a more comprehensive understanding of its pharmacological profile. Advanced imaging techniques and targeted biochemical assays could be employed to map the distribution and binding partners of this compound within cells.

Exploration of this compound's Potential in Novel Therapeutic Areas (Preclinical Research Only)

The preclinical exploration of this compound's therapeutic potential is an important area for future research. The demonstrated ability of DHA-dopamine (this compound) to penetrate the blood-brain barrier acs.orgnih.gov suggests potential applications in addressing central nervous system disorders. The observed anti-inflammatory effects in macrophages invivochem.cn also indicate potential relevance in conditions with an inflammatory component.

Future preclinical studies could investigate the efficacy of this compound in animal models of diseases where modulating dopaminergic systems, reducing neuroinflammation, or utilizing compounds with fatty acid components may be beneficial. This could include exploring its effects in models of neurodegenerative diseases, inflammatory conditions affecting the brain or peripheral tissues, or other relevant preclinical models. The compound has also been mentioned in contexts alongside other potential active agents, hinting at broader therapeutic exploration possibilities googleapis.com. Rigorous preclinical studies are necessary to evaluate its potential in these novel areas, focusing on efficacy, pharmacokinetics, and preliminary pharmacodynamics in relevant disease models.

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of this compound presents an opportunity to potentially enhance its pharmacological properties, such as potency, selectivity, metabolic stability, or target engagement. This compound is a fatty acid amide conjugate, structurally related to endocannabinoids like anandamide. acs.orgnih.gov Research into structurally related N-acyl amino acids has shown that modifications can lead to compounds with altered activity and improved stability. acs.orgnih.gov

Future research could focus on synthesizing analogues of this compound with modifications to the DHA fatty acid tail, the dopamine head group, or the amide linkage. These modifications could be designed to investigate structure-activity relationships and potentially tune the compound's affinity for specific targets, improve its pharmacokinetic profile, or enhance its stability against enzymatic degradation. acs.orgnih.gov The goal of such analogue development would be to create compounds with optimized pharmacological profiles for specific preclinical applications.

Comparative Studies with Other Dopaminergic Agents and Lipid-Based Drug Delivery Systems

Comparative studies are essential to contextualize the potential utility of this compound. Future research should involve comparing the effects of this compound with other established or investigational dopaminergic agents in relevant preclinical models to understand its relative efficacy and mechanistic differences. googleapis.com

Furthermore, as this compound is a lipid conjugate, comparative studies with different lipid-based drug delivery systems (DDS), such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs), could be valuable. cas.orguthscsa.edunews-medical.netfuturemarketinsights.comresearchgate.net While this compound itself is a lipid conjugate designed for potential improved properties like blood-brain barrier permeability acs.orgnih.gov, investigating its formulation within or comparison against other lipid-based delivery strategies could reveal optimal approaches for its delivery and efficacy in specific therapeutic contexts. Research into lipid-based DDS is a rapidly advancing field, with ongoing efforts to develop more sophisticated and targeted systems for various therapeutic molecules. cas.orguthscsa.edunews-medical.netfuturemarketinsights.comresearchgate.net Comparative studies could assess how different delivery approaches influence the distribution, metabolism, and activity of this compound in preclinical settings.

Compound Information

| Compound Name | PubChem CID |

| This compound | 6443994 |

| Dopamine | 681 |

| Docosahexaenoic Acid (DHA) | 445155 |

| Anandamide | 5281966 |

| Nitric Oxide (NO) | 145068 |

| CCL-20 | 636770 |

| MCP-1 | 1104 |

| IL-6 | 5460717 |

| PGE2 | 5280377 |

| UCL-1283 | 11750939 |

| BMS-192548 | 9925920 |

| N-methylisatin | 8324 |

| N-methylimidazole | 1390 |

Data Tables

Based on the provided search results, specific quantitative data suitable for interactive tables within the scope of future research directions is limited. The primary quantitative finding directly related to this compound and its effects beyond canonical receptors comes from the macrophage study invivochem.cn, which describes concentration-dependent inhibition of inflammatory markers. This data can be presented narratively as done in section 9.1, or in a simple table summarizing the observed effects at different concentrations.

| Effect | This compound Concentration | Observation | Source |

| Attenuation of LPS-induced NO production | Not specified | Observed attenuation | invivochem.cn |

| Inhibition of CCL-20 production | Concentration-dependent | Significant inhibition at 2 µM (up to 37%) | invivochem.cn |

| Inhibition of MCP-1 production | Concentration-dependent | Observed inhibition | invivochem.cn |

| Inhibition of IL-6 production | Concentration-dependent | Significant inhibition at 2 µM (up to 49%) | invivochem.cn |

| Inhibition of PGE2 production | 100 nM | 25.3% decrease | invivochem.cn |

| Inhibition of PGE2 production | 1 µM | 75% decrease | invivochem.cn |

Q & A

Q. What is the primary mechanism of action of NMI 8739 in modulating dopamine receptor activity?

this compound acts as a selective dopamine D2 autoreceptor agonist, inhibiting dopamine release through negative feedback mechanisms. Its structure combines docosahexaenoyl (DHA) and dopamine, enabling lipid-mediated cellular uptake and receptor binding. Methodologically, validate its agonist activity using radioligand displacement assays (e.g., competition with -spiperone) in transfected HEK-293 cells expressing human D2 receptors. Measure cAMP reduction as a downstream signal .

Q. What standardized in vitro assays are recommended to quantify this compound's anti-inflammatory effects on cytokines?

Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to assess suppression of IL-6, CCL-20, and MCP-1 via ELISA. For NO and PGE2 inhibition, employ Griess reagent and competitive ELISA, respectively. A concentration range of 10 nM–10 μM is recommended, with critical thresholds observed at 2 μM (49% IL-6 suppression) and 1 μM (75% PGE2 inhibition) .

Q. How does solubility impact experimental design for this compound?

this compound dissolves optimally in DMSO or ethanol (90 mg/mL, 194.1 mM). For cell-based studies, prepare stock solutions in anhydrous DMSO and dilute in culture media to ensure final solvent concentrations ≤0.1%. Sonication (10–15 min at 37°C) enhances homogeneity. Long-term storage at -80°C in solvent preserves stability for ≤1 year .

Advanced Research Questions

Q. How can researchers resolve concentration-dependent variability in this compound's suppression of PGE2 versus IL-6?

Discrepancies in dose-response curves (e.g., 25.3% PGE2 inhibition at 100 nM vs. 49% IL-6 suppression at 2 μM) may arise from receptor saturation kinetics or off-target effects. Address this by:

Q. What experimental strategies optimize this compound's efficacy in in vivo neuroinflammation models?

In murine models (e.g., MPTP-induced Parkinson’s disease), administer this compound intraperitoneally at 5–10 mg/kg/day. Pair behavioral tests (e.g., rotarod) with post-mortem striatal microdialysis to quantify dopamine levels. For cytokine profiling, use multiplex immunoassays on serum and brain homogenates. Note that DHA’s lipid solubility may enhance blood-brain barrier penetration, requiring pharmacokinetic studies to correlate plasma and CNS concentrations .

Q. How does this compound interact with the Nrf2/HO-1 oxidative stress pathway, and what are the implications for experimental design?

Indirect evidence suggests this compound may synergize with Nrf2 activators (e.g., vitamin D3) to mitigate oxidative damage, as seen in asthmatic mouse models. To test this:

- Co-administer this compound with Nrf2 inhibitors (e.g., ML385) and measure superoxide dismutase (SOD) and glutathione (GSH) levels.

- Perform Western blotting or qPCR on Nrf2, HO-1, and TGF-β/Smad pathway components.

- Monitor for confounding factors like hypercalcemia in combinatorial studies .

Q. What methodological controls are critical when studying this compound's autoreceptor selectivity?

- Include D2 receptor antagonists (e.g., haloperidol) to confirm on-target effects.

- Compare responses in D2-knockout vs. wild-type animal models.

- Use patch-clamp electrophysiology on midbrain dopaminergic neurons to measure firing rate suppression, a hallmark of autoreceptor activation .

Data Analysis and Interpretation

Q. How should researchers address contradictions in cytokine suppression data across studies?

Variability in IL-6/CCL-20 inhibition rates (e.g., 37–49%) may stem from differences in cell type (primary vs. immortalized), LPS dosage, or assay sensitivity. Mitigate this by:

Q. What statistical approaches are recommended for this compound's concentration-dependent effects?

Apply mixed-effects models to account for batch variability in cell culture experiments. For in vivo studies, use repeated-measures ANOVA with post hoc Bonferroni correction. Report IC₅₀ values with 95% confidence intervals, and validate assumptions of normality via Shapiro-Wilk tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.